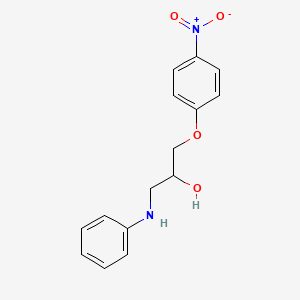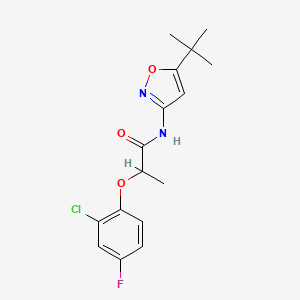![molecular formula C16H13Cl4NOS B5025450 2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5025450.png)
2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide, also known as DCDT, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various applications, including its use as a biochemical tool for studying protein-protein interactions and its potential use as a therapeutic agent for various diseases.
Scientific Research Applications
2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide has been extensively studied for its potential use as a biochemical tool for studying protein-protein interactions. It has been shown to selectively bind to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways. This binding interaction can be used to study the role of Grb2 in various cellular processes, such as cell growth and differentiation.
In addition to its use as a biochemical tool, this compound has also shown potential as a therapeutic agent for various diseases. It has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential use as an anticancer agent. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. This compound has been shown to selectively bind to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways. This binding interaction disrupts the normal function of Grb2 and can lead to downstream effects on cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential use as an anticancer agent. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide in lab experiments is its high purity and availability. The synthesis method for this compound has been optimized for high yield and purity, making it readily available for scientific research. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to cells at high concentrations, and caution should be taken when handling this compound.
Future Directions
There are many potential future directions for research involving 2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide. One area of research could be the development of this compound as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Another area of research could be the use of this compound as a biochemical tool for studying protein-protein interactions in various cellular processes. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential effects on cellular processes. Overall, this compound has shown promising results in various applications, and further research could lead to its potential use in various scientific and medical fields.
Synthesis Methods
The synthesis of 2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 3,4-dichlorobenzyl mercaptan in the presence of a base such as triethylamine. The resulting product is then treated with N-ethyl-N-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide to form the final product, this compound. This synthesis method has been optimized for high yield and purity, making this compound readily available for scientific research.
properties
IUPAC Name |
2,4-dichloro-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4NOS/c17-11-2-3-12(14(19)8-11)16(22)21-5-6-23-9-10-1-4-13(18)15(20)7-10/h1-4,7-8H,5-6,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFLDMTZKRFZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSCCNC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-4-(3-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5025376.png)



![N-(1-methyl-4-piperidinyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5025395.png)
![4-[(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B5025409.png)
![N-cyclopentyl-N'-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5025420.png)

![ethyl 4-{4-[4-(allyloxy)-3-methoxybenzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5025431.png)
![4-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5025445.png)

![2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5025460.png)

